2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392295-04-4
VCID: VC4325809
InChI: InChI=1S/C19H17ClN4O2S2/c1-11-7-8-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Molecular Formula: C19H17ClN4O2S2
Molecular Weight: 432.94

2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392295-04-4

Cat. No.: VC4325809

Molecular Formula: C19H17ClN4O2S2

Molecular Weight: 432.94

* For research use only. Not for human or veterinary use.

2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 392295-04-4

Specification

CAS No. 392295-04-4
Molecular Formula C19H17ClN4O2S2
Molecular Weight 432.94
IUPAC Name 2-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H17ClN4O2S2/c1-11-7-8-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Standard InChI Key XCXAHGFIJTXHBN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl

Introduction

Synthesis and Related Compounds

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiadiazole ring and the attachment of the benzamide moiety. For example, the synthesis of related thiadiazole derivatives often involves the reaction of substituted thioureas with carbon disulfide (CS2) in the presence of a base like sodium hydroxide (NaOH), followed by acidification and purification steps .

Synthesis Steps for Related Thiadiazole Derivatives:

  • Thiourea Formation: Synthesize substituted thioureas.

  • Thiadiazole Ring Formation: React thioureas with CS2 and NaOH.

  • Acidification and Purification: Acidify the reaction mixture and purify the product.

  • Attachment of Benzamide Moiety: Couple the thiadiazole derivative with a benzamide precursor.

Biological Activities

While specific biological activities of 2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are not detailed, compounds with similar structures often exhibit antimicrobial or antifungal properties. For instance, 2-chloro-N-phenylacetamide has shown antifungal activity against fluconazole-resistant strains of Candida albicans .

Potential Biological Activities:

  • Antimicrobial: Inhibition of microbial growth.

  • Antifungal: Inhibition of fungal growth.

  • Pharmacological: Potential therapeutic effects in humans.

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